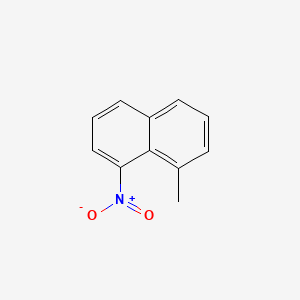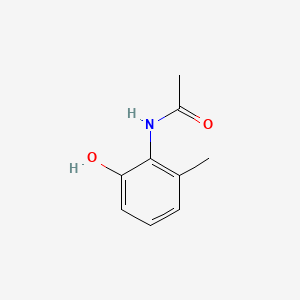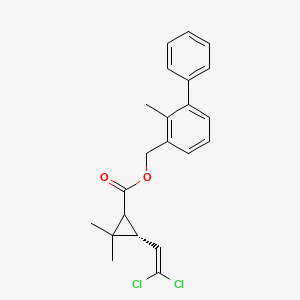
zinc;azane;carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
zinc;azane;carbonate is a coordination compound with the chemical formula CH12N4O3Zn. It is also known as tetraamminezinc(2+) carbonate. This compound is characterized by the presence of a zinc ion coordinated to four ammonia molecules and one carbonate ion. It is a specialty chemical used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;azane;carbonate typically involves the reaction of zinc salts with ammonia and carbonate sources. One common method is to dissolve zinc sulfate or zinc chloride in water, followed by the addition of ammonia to form the tetraamminezinc(2+) complex. The carbonate ion is then introduced by adding a carbonate salt, such as sodium carbonate or ammonium carbonate, to the solution. The reaction is usually carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and carbonate sources to a zinc salt solution, with careful control of reaction conditions to ensure high yield and purity. The product is then isolated by filtration, washed, and dried.
化学反应分析
Types of Reactions
zinc;azane;carbonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The zinc ion in the compound can participate in redox reactions, where it can be reduced to metallic zinc or oxidized to higher oxidation states.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or other amines, through ligand exchange reactions.
Decomposition Reactions: The compound can decompose upon heating, releasing ammonia and carbon dioxide and forming zinc oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various amines or water under mild conditions.
Decomposition: Heating the compound in an inert atmosphere or under vacuum can induce decomposition.
Major Products Formed
Oxidation-Reduction: Metallic zinc or zinc oxides.
Substitution: New coordination compounds with different ligands.
Decomposition: Zinc oxide, ammonia, and carbon dioxide.
科学研究应用
zinc;azane;carbonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of zinc;azane;carbonate involves the interaction of the zinc ion with various molecular targets. In biological systems, zinc ions can bind to proteins and enzymes, influencing their structure and function. The ammonia ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
Zinc(2+), tetraammine-, (T-4)-, sulfate (11): Similar coordination structure but with a sulfate ion instead of a carbonate ion.
Zinc(2+), tetraammine-, (T-4)-, chloride (11): Contains chloride ions instead of carbonate ions.
Zinc(2+), tetraammine-, (T-4)-, nitrate (11): Contains nitrate ions instead of carbonate ions.
Uniqueness
zinc;azane;carbonate is unique due to the presence of the carbonate ion, which imparts specific properties such as solubility and reactivity. The carbonate ion can participate in additional reactions, such as forming carbonates with other metal ions, which is not possible with sulfate, chloride, or nitrate analogs.
属性
CAS 编号 |
38714-47-5 |
|---|---|
分子式 |
CH12N4O3Zn |
分子量 |
193.5 g/mol |
IUPAC 名称 |
zinc;azane;carbonate |
InChI |
InChI=1S/CH2O3.4H3N.Zn/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H3;/q;;;;;+2/p-2 |
InChI 键 |
WBRIIVSCBYNWJT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
规范 SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
Key on ui other cas no. |
38714-47-5 |
物理描述 |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)
